molecular formula C22H18N2O4S B2647273 N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941971-59-1

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2647273
CAS No.: 941971-59-1
M. Wt: 406.46
InChI Key: SZOSTRYXJCFULY-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide is a complex organic compound that features a benzo[d]oxazole moiety linked to a phenyl ring, which is further connected to an acetamide group substituted with a methylsulfonyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multiple steps:

    Formation of Benzo[d]oxazole Moiety: The benzo[d]oxazole ring can be synthesized through a cyclization reaction involving 2-aminophenol and a suitable carboxylic acid derivative under acidic conditions.

    Coupling with Phenyl Ring: The benzo[d]oxazole derivative is then coupled with a phenyl ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Introduction of Acetamide Group: The phenyl ring is then functionalized with an acetamide group through an acylation reaction using acetic anhydride or acetyl chloride.

    Substitution with Methylsulfonyl Phenyl Group: Finally, the acetamide derivative is reacted with a methylsulfonyl phenyl derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the benzo[d]oxazole ring, potentially leading to amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while reduction of the benzo[d]oxazole ring could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, such as cancer or inflammatory disorders, due to its ability to modulate specific molecular pathways.

Industry

In industrial applications, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups that allow for further modification.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide: Similar structure but with a benzo[d]thiazole moiety instead of benzo[d]oxazole.

    N-(4-(benzimidazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide: Contains a benzimidazole ring instead of benzo[d]oxazole.

    N-(4-(benzoxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide: Similar but with a different substitution pattern on the benzo[d]oxazole ring.

Uniqueness

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit properties that may not be present in similar compounds.

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c1-29(26,27)18-12-6-15(7-13-18)14-21(25)23-17-10-8-16(9-11-17)22-24-19-4-2-3-5-20(19)28-22/h2-13H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOSTRYXJCFULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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